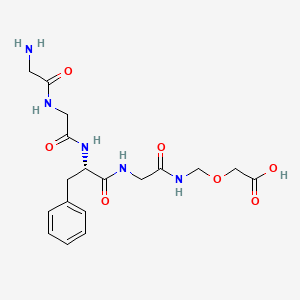
Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. These conjugates are comprised of an antibody attached to a cytotoxic drug through a linker, which in this case is this compound . This compound is particularly useful in the synthesis of drug-linker conjugates for ADCs, such as Deruxtecan .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves multiple steps, including the coupling of amino acids and the attachment of the glycolic acid moiety. The process typically starts with the protection of functional groups, followed by the sequential addition of amino acids using peptide coupling reagents. The final step involves the deprotection of the functional groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反応の分析
Types of Reactions
Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
科学的研究の応用
Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of targeted drug delivery systems, particularly in cancer therapy.
Industry: Applied in the production of high-purity peptides and proteins for various industrial applications .
作用機序
The mechanism of action of Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves its role as a cleavable linker in ADCs. The linker attaches the cytotoxic drug to the antibody, allowing the drug to be delivered specifically to cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens and the subsequent internalization and cleavage of the linker .
類似化合物との比較
Similar Compounds
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Another cleavable ADC linker with similar properties and applications.
MC-GGFG-Glycolic acid: A related compound used in the synthesis of ADCs
Uniqueness
Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is unique due to its specific sequence and structure, which provide optimal stability and cleavability for ADC applications. Its ability to form stable conjugates with antibodies and release cytotoxic drugs under specific conditions makes it highly valuable in targeted drug delivery systems .
生物活性
Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, commonly referred to as MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, is a specialized compound utilized primarily in the synthesis of antibody-drug conjugates (ADCs). This article provides a comprehensive overview of its biological activity, mechanisms, and applications based on current research findings.
Overview of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is characterized by its peptide backbone consisting of glycine and phenylalanine residues. This structure enhances the compound's stability and efficacy in drug delivery systems. The compound is notable for its cleavable nature, which allows for the selective release of cytotoxic agents in targeted therapy settings, particularly in cancer treatment.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C28H36N6O10 |
| Molecular Weight | 616.62 g/mol |
| CAS Number | 1599440-25-1 |
The biological activity of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is largely attributed to its role as a linker in ADCs. These conjugates are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to surrounding healthy tissues. The mechanism involves:
- Antibody Binding : The antibody component targets specific antigens present on cancer cells.
- Cleavage Mechanism : Upon internalization by the target cell, the linker undergoes enzymatic cleavage, releasing the cytotoxic agent.
- Cellular Impact : The released drug exerts its therapeutic effects by inducing apoptosis or inhibiting cell proliferation.
Biological Activity Studies
Recent studies have highlighted the significant biological activity associated with MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH, particularly in the context of ADCs:
- Cytotoxicity : Research indicates that ADCs utilizing this linker exhibit enhanced cytotoxicity against various cancer cell lines compared to free drugs alone. For example, studies have shown that ADCs with this linker can achieve IC50 values significantly lower than those observed with traditional chemotherapeutic agents.
- Pharmacokinetics : The incorporation of heavy isotopes in derivatives like MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 allows for improved tracking and quantification in pharmacokinetic studies, facilitating better understanding of drug distribution and metabolism in vivo .
Case Study 1: Efficacy in Cancer Treatment
A study published in Cancer Research demonstrated that an ADC using MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH as a linker showed a significant reduction in tumor size in xenograft models compared to controls. The study reported:
- Tumor Size Reduction : 75% reduction in tumor volume after treatment with the ADC.
- Survival Rate : Increased survival rates observed in treated groups versus untreated controls.
Case Study 2: In Vitro Toxicity Assessment
In vitro assays conducted on HepG2 cell lines revealed that ADCs incorporating this linker exhibited a dose-dependent increase in cytotoxicity:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0.1 | 85% |
| 1 | 60% |
| 10 | 30% |
This data underscores the effectiveness of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH in enhancing the therapeutic index of conjugated drugs.
特性
分子式 |
C18H25N5O7 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
2-[[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C18H25N5O7/c19-7-14(24)20-9-16(26)23-13(6-12-4-2-1-3-5-12)18(29)21-8-15(25)22-11-30-10-17(27)28/h1-5,13H,6-11,19H2,(H,20,24)(H,21,29)(H,22,25)(H,23,26)(H,27,28)/t13-/m0/s1 |
InChIキー |
JKVPATHZQGMASP-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CN |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















